molecular formula C12H7ClN2O B8543604 4-Chloro-5-phenylfuro[2,3-d]pyrimidine

4-Chloro-5-phenylfuro[2,3-d]pyrimidine

Cat. No.: B8543604
M. Wt: 230.65 g/mol
InChI Key: IXKZXFQULLZVQJ-UHFFFAOYSA-N
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Description

4-Chloro-5-phenylfuro[2,3-d]pyrimidine is a fused bicyclic heterocyclic compound comprising a pyrimidine ring fused with a furan ring. The chloro substituent at the 4-position and the phenyl group at the 5-position confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-5-phenylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C12H7ClN2O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H

InChI Key

IXKZXFQULLZVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C(=NC=N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Furo[2,3-d]pyrimidine Derivatives
  • 4-Chloro-5-methylfuro[2,3-d]pyrimidine (): Structure: Methyl group at the 5-position instead of phenyl. Molecular Formula: C₇H₅ClN₂O vs. inferred C₁₂H₇ClN₂O (target compound).
  • 4-Anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (, Figure 17E): Structure: Carboxylate and anilino substituents enhance solubility and hydrogen-bonding capacity. Key Difference: Functional groups at the 4- and 6-positions enable diverse reactivity compared to the chloro-phenyl combination.
Thieno[2,3-d]pyrimidine Derivatives
  • 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine (): Structure: Sulfur atom in the fused ring (thieno) instead of oxygen (furo). Molecular Formula: C₁₉H₁₂ClFN₂S vs. C₁₂H₇ClN₂O (target).
  • 4-Amino-5-chloro-thieno[2,3-d]pyrimidine (): Structure: Amino group at 4-position enhances nucleophilicity. Application: Insecticidal activity, suggesting thieno derivatives may have broader bioactivity.
Pyrrolo[2,3-d]pyrimidine Derivatives
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ():

    • Structure : Nitrogen-containing pyrrole ring instead of furan.
    • Properties : Increased hydrogen-bonding capacity due to NH groups, influencing solubility and receptor interactions.
  • 5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ():

    • Structure : Chlorophenyl and amine substituents enable dual electronic effects.
    • Molecular Weight : 244.69 g/mol vs. ~245.66 g/mol (estimated for target compound).

Chemical and Physical Properties

Compound Fused Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Chloro-5-phenylfuro[2,3-d]pyrimidine Furo 4-Cl, 5-Ph C₁₂H₇ClN₂O* ~245.66* High lipophilicity, planar structure
4-Chloro-5-methylfuro[2,3-d]pyrimidine Furo 4-Cl, 5-Me C₇H₅ClN₂O 168.58 Lower steric bulk, simpler synthesis
4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine Thieno 4-Cl, 2-Et, 5-Ph C₁₄H₁₁ClN₂S 274.77 Enhanced stability due to sulfur
5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo 4-NH₂, 5-(4-Cl-Ph) C₁₂H₉ClN₄ 244.69 Polar, bioactive scaffold

*Inferred based on structural analogs.

Preparation Methods

Chlorination to 4-Chloro-5-phenylfuro[2,3-d]pyrimidine

The 4-hydroxy group is substituted via chlorination, typically using POCl₃:

Standard Protocol

  • Reagents : 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one, POCl₃, benzene.

  • Conditions : Reflux at 110°C for 20 hours under anhydrous conditions.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography (dichloromethane).

  • Key Data :

    ParameterValue
    Substrate1.12 g (5.3 mmol)
    POCl₃2.43 g (15.9 mmol)
    SolventBenzene (75 mL)
    Reaction Time20 hours

Alternative Chlorinating Agents
While POCl₃ is predominant, thionyl chloride (SOCl₂) with catalytic DMF has been used for analogous pyrimidines. However, no direct applications to this substrate are documented, necessitating further validation.

Optimization and Scalability

Solvent Considerations

  • Benzene, though effective, poses carcinogenic risks. Substitutes like toluene or dichloroethane may be explored, though yields could vary.
    Catalytic Additives

  • Dimethylformamide (DMF) or pyridine as catalysts can enhance reactivity, reducing reaction time.

Yield Improvements

  • A related chlorination of 4-hydroxyfuro[2,3-d]pyrimidine derivatives achieved 45.4% yield using POCl₃ in acetonitrile under microwave irradiation, suggesting potential for optimized conditions.

Research Findings and Comparative Analysis

Efficiency of POCl₃ vs. SOCl₂

  • POCl₃ offers superior selectivity for 4-chlorination due to its stronger electrophilicity, minimizing side reactions.

  • SOCl₂, while cheaper, may require stringent moisture control and higher temperatures.

Purification Challenges

  • Silica gel chromatography remains the standard for isolating the product, though recrystallization from dichloromethane/pentane mixtures has been reported.

Applications in Drug Discovery

  • The compound serves as a key intermediate in VEGFR-2 and EGFR inhibitors, with derivatives showing nanomolar kinase inhibition .

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